
UNC1999
Übersicht
Beschreibung
UNC1999 ist ein potenter und selektiver Inhibitor der Histon-Lysin-N-Methyltransferasen EZH2 und EZH1. Diese Enzyme spielen eine entscheidende Rolle bei der Regulation der Genexpression durch die Methylierung von Histon H3 an Lysin 27 (H3K27). Eine abnorme Aktivität von EZH2 ist mit dem Ausbruch und Fortschreiten verschiedener Krebsarten verbunden. This compound wurde als chemische Sonde entwickelt, um die biologischen Funktionen von EZH2 und EZH1 zu untersuchen und ihr Potenzial als therapeutische Ziele zu erforschen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und Reagenzien wie Palladiumkatalysatoren für Kupplungsreaktionen .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese wahrscheinlich ähnlichen Wegen wie die in Laboreinstellungen verwendeten, mit Optimierungen für die Skalierung. Dazu gehören die Verwendung von Großreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wirkmechanismus
Target of Action
UNC1999 primarily targets EZH2 and EZH1 , which are histone-lysine N-methyltransferases . These enzymes play a critical role in regulating gene expression, and their aberrant activity is linked to the onset and progression of cancer .
Mode of Action
This compound inhibits EZH2 and EZH1 through competitive inhibition of the cofactor S-Adenosyl-l-methionine (SAM) . It displays potent specificity relative to other histone methyltransferases . This compound inhibits EZH2 with an IC50 of 2nM and is over 1000-fold selective for other HMTs except EZH1 (22-fold selectivity) .
Biochemical Pathways
This compound effectively blocks histone H3 lysine 27 (H3K27) methylation . This methylation is a critical epigenetic event during tissue development and stem cell fate determination . By inhibiting this process, this compound can alter gene expression and impact various biological processes.
Pharmacokinetics
This compound is supplied as a lyophilized powder. For a 5 mM stock, it can be reconstituted in DMSO . It is typically used at concentrations ranging from 5 nM to 5 μM for 2-48 hours . After oral administration, this compound is absorbed slowly and achieves a maximum concentration of 118.8 ± 12.0 ng/ml 1.5 h after administration .
Result of Action
This compound induces anti-proliferation, cell differentiation, and apoptosis , while exhibiting low cellular toxicity . It has been observed that treatment with this compound shows a dose-related decrease in H3K27me3 in MCF10A cells, which is unrelated to cell viability . Furthermore, this compound selectively kills DB cells, a DLBCL cell line with the EZH2 Y641N mutation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by storage conditions. It is recommended to store lyophilized or in solution at -20ºC, desiccated . Once in solution, it should be used within 3 months to prevent loss of potency .
Biochemische Analyse
Biochemical Properties
UNC1999 inhibits the enzymatic activity of EZH2 and EZH1 by competitively binding to the cofactor S-Adenosyl-l-methionine (SAM) binding site . This inhibition prevents the methylation of H3K27, leading to a decrease in H3K27me3 levels. The compound displays high specificity for EZH2 and EZH1, with IC50 values of 2 nM and 45 nM, respectively . Research has shown that this compound effectively blocks H3K27 methylation in various cell lines, including HeLa and MCF10A cells .
Cellular Effects
This compound has been shown to induce significant cellular effects, including anti-proliferation, cell differentiation, and apoptosis . In HeLa cells, treatment with this compound leads to a reduction in H3K27me3 levels, which is associated with changes in gene expression and cellular differentiation . Additionally, this compound has been observed to induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent . In human NK cells, this compound suppresses global H3K27 trimethylation, leading to enhanced calcium signaling and unbalanced vesicle release, which inhibits cytotoxic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the SAM binding site of EZH2 and EZH1, thereby inhibiting their methyltransferase activity . This inhibition results in a decrease in H3K27me3 levels, leading to the derepression of target genes. The compound has been shown to preferentially affect distal regulatory elements such as enhancers, leading to changes in gene expression . This compound also induces a PKD2-dependent calcium signal in NK cells, which further modulates cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is typically used at concentrations ranging from 5 nM to 5 μM for 2-48 hours . This compound is stable in lyophilized form for up to 24 months and retains its potency for up to 3 months when reconstituted in solution . Long-term treatment with this compound has been shown to result in sustained inhibition of H3K27 methylation and prolonged anti-proliferative effects in cancer cell lines .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound can be administered orally or via intraperitoneal injection at doses ranging from 15 to 150 mg/kg . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects . For example, in murine leukemia models, oral administration of this compound has been shown to prolong survival without significant side effects .
Metabolic Pathways
This compound is involved in the inhibition of the H3K27 methylation pathway, primarily through its interaction with EZH2 and EZH1 . By inhibiting these enzymes, this compound affects the methylation status of histone H3, leading to changes in gene expression and cellular functions. The compound has also been shown to induce autophagy and selectively kill cancer cells harboring specific EZH2 mutations .
Transport and Distribution
Within cells, this compound is distributed and transported to its target sites, where it interacts with EZH2 and EZH1 . The compound’s solubility in DMF and ethanol facilitates its cellular uptake and distribution . Research studies have demonstrated that this compound effectively reaches its target sites, leading to the inhibition of H3K27 methylation and subsequent cellular effects .
Subcellular Localization
This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on EZH2 and EZH1 . The compound’s ability to target the SAM binding site of these enzymes ensures its specific action within the nucleus. This subcellular localization is crucial for the compound’s effectiveness in modulating epigenetic regulation and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UNC1999 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as palladium catalysts for coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
UNC1999 unterliegt hauptsächlich Substitutionsreaktionen, insbesondere bei der Bildung des Indazolkerns und der Kupplung des Piperazinmoleküls. Es beinhaltet auch Oxidations- und Reduktionsschritte während des Syntheseprozesses .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Palladiumkatalysatoren, organische Lösungsmittel wie Dimethylformamid (DMF) und Ethanol sowie verschiedene Kupplungsmittel. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das während der Synthese von this compound gebildet wird, ist die endgültige Verbindung selbst, die sich durch ihre hohe Reinheit und spezifische molekulare Struktur auszeichnet. Nebenprodukte werden durch sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte minimiert .
Wissenschaftliche Forschungsanwendungen
A. Hematological Malignancies
UNC1999 has shown promising results in preclinical models of hematological cancers, particularly those involving MLL-rearranged leukemia. Studies have indicated that oral administration of this compound prolongs survival in murine models bearing MLL-AF9 leukemia by inducing differentiation and apoptosis in leukemic cells . The compound effectively reduced H3K27me3 levels, leading to the activation of tumor suppressor genes such as Cdkn2a.
B. Multiple Myeloma
In studies involving multiple myeloma, this compound demonstrated significant anti-tumor effects. When administered to mice with 5T33MM cells, it resulted in decreased tumor load and altered metabolic profiles in responsive cell lines . The combination of this compound with proteasome inhibitors has shown synergistic effects, enhancing anti-myeloma activity .
C. Bladder Cancer
Research indicates that this compound inhibits proliferation and migration of bladder cancer cells, suggesting its potential as a therapeutic agent in treating this malignancy .
Comparative Efficacy with Other Inhibitors
This compound is often compared with other EZH2 inhibitors such as GSK126 and EPZ-6438 (Tazemetostat). While all these compounds target EZH2, this compound's unique properties include its oral bioavailability and dual inhibition of both EZH2 and EZH1, providing a broader therapeutic scope .
Summary of Key Findings
Study Focus | Model/Cell Line | Key Findings |
---|---|---|
MLL-Rearranged Leukemia | Murine model | Prolonged survival; induced differentiation |
Multiple Myeloma | 5T33MM murine model | Reduced tumor load; altered metabolic profile |
Bladder Cancer | Bladder cancer cells | Decreased proliferation and migration |
Vergleich Mit ähnlichen Verbindungen
UNC1999 ist einzigartig in seiner hohen Selektivität und Potenz für EZH2 und EZH1 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
UNC2400: Eine dimethylierte Version von this compound, die als negative Kontrolle in Experimenten verwendet wird.
GSK126: Ein weiterer EZH2-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.
EPZ-6438 (Tazemetostat): Ein klinisch zugelassener EZH2-Inhibitor, der zur Behandlung bestimmter Krebsarten eingesetzt wird .
This compound zeichnet sich durch seine orale Bioverfügbarkeit und seine Fähigkeit aus, sowohl EZH2 als auch EZH1 zu hemmen, was es zu einem vielseitigen Werkzeug für die Untersuchung der biologischen Funktionen dieser Enzyme und ihres Potenzials als therapeutische Ziele macht .
Biologische Aktivität
UNC1999 is a potent and selective inhibitor of the lysine methyltransferases EZH2 and EZH1, which are crucial components of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered significant attention in cancer research due to its ability to modulate epigenetic marks, particularly the trimethylation of histone H3 at lysine 27 (H3K27me3), which is often associated with gene silencing in various malignancies. Below, we explore the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound functions primarily as a SAM-competitive inhibitor , targeting the enzymatic activity of EZH2 and EZH1. The compound exhibits high potency with IC50 values of approximately 10 nM for EZH2 and 45 nM for EZH1, demonstrating significant selectivity over other methyltransferases and non-epigenetic targets .
Key Findings:
- Inhibition of H3K27me3: this compound effectively reduces levels of H3K27me3 in various cell lines, which correlates with its ability to induce gene derepression .
- Selectivity Profile: In assays against 50 kinases and 44 GPCRs, this compound showed minimal inhibition (<20% at 10,000 nM), underscoring its specificity for EZH2/EZH1 .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cell viability and self-renewal in cancer stem cells. For instance, treatment with this compound resulted in a dose-dependent reduction in viable cell numbers in brain tumor initiating cells (BTICs) after 72 hours .
Table 1: Effects of this compound on Cell Viability and Self-Renewal
Concentration (μM) | Cell Viability (% Reduction) | Sphere Formation (Count Reduction) |
---|---|---|
2 | 30% | 20% |
4 | 50% | 60% |
5 | 70% | Complete Abrogation |
In Vivo Studies
In vivo efficacy has been assessed using murine models. For example, in a study involving the 5T33MM syngeneic murine model , administration of this compound at doses of 150 mg/kg led to a significant reduction in tumor burden and H3K27me3 levels in bone marrow plasma cells .
Case Study: Efficacy in MLL-Rearranged Leukemia
A notable case study involved mice bearing MLL-AF9 leukemia, where this compound treatment resulted in prolonged survival compared to controls. The compound induced specific gene expression changes associated with differentiation and apoptosis while reducing H3K27me3 levels significantly .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is orally bioavailable. Following oral administration at 150 mg/kg , plasma concentrations were approximately 7 μM , while brain concentrations were about 0.5 μM . Although the brain concentration was lower than the effective IC50 observed in vitro, tumor concentrations reached approximately 13 μM .
Summary of Biological Effects
The biological effects of this compound can be summarized as follows:
- Potent Inhibition: Strong inhibition of EZH2/EZH1 leading to reduced H3K27me3 levels.
- Cell Death Mechanisms: Induces autophagy rather than apoptosis or necroptosis as a mechanism for cell death in certain cancer types .
- Selective Targeting: Minimal off-target effects on other epigenetic modifiers or kinases.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJNKUOXBZSZAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099939 | |
Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431612-23-5 | |
Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.